molecular formula C8H6BrF3O B3030318 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene CAS No. 887268-25-9

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene

Cat. No.: B3030318
CAS No.: 887268-25-9
M. Wt: 255.03
InChI Key: ZDOAHMKYIMHORO-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Naphthalenes and Naphthols :

    • Schlosser and Castagnetti (2001) describe the generation of phenyllithium intermediates from various bromo(trifluoromethoxy)benzenes, including 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene. These intermediates are used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols through cycloaddition, reduction, and acid-catalyzed isomerization processes (Schlosser & Castagnetti, 2001).
  • Generation of Organofluorine Compounds :

    • The synthesis of various organofluorine compounds using (trifluoromethoxy)phenyllithiums as intermediates is detailed by Castagnetti and Schlosser (2001). These intermediates, including those derived from this compound, facilitate the production of ortho-substituted derivatives with high yields (Castagnetti & Schlosser, 2001).
  • Conformational Studies of Crowded Benzene Derivatives :

    • Okazaki et al. (1989) conducted a study on the conformation of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, a compound structurally related to this compound. This research provides insight into the steric effects and conformational preferences of crowded benzene derivatives (Okazaki et al., 1989).
  • Preparation of Radiosynthesis Agents :

    • Namolingam et al. (2001) describe the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, which is closely related to this compound. This work is significant in the development of new bifunctional labeling agents for radiosynthesis (Namolingam et al., 2001).
  • Organometallic Synthesis :

    • Porwisiak and Schlosser (1996) explored the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, which is structurally similar to this compound, as a starting material in organometallic synthesis. This research demonstrates the versatility of such compounds in synthesizing phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

Safety and Hazards

This compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

2-bromo-4-methyl-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOAHMKYIMHORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654241
Record name 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887268-25-9
Record name 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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